3-Chloro-5-cyclopropylaniline
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Overview
Description
3-Chloro-5-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 3-position and a cyclopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylaniline typically involves the cyclopropylation of 3-chloroaniline. One common method is the reaction of 3-chloroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Major Products Formed
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion to cyclopropyl-substituted anilines.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of a cyclopropyl group.
3-Chloro-5-fluorosalicylaldehyde: Contains a fluorine atom and an aldehyde group, differing in functional groups and reactivity.
Uniqueness
3-Chloro-5-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing new synthetic methodologies.
Properties
Molecular Formula |
C9H10ClN |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-chloro-5-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |
InChI Key |
DAIOQYKAYJBDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Cl)N |
Origin of Product |
United States |
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